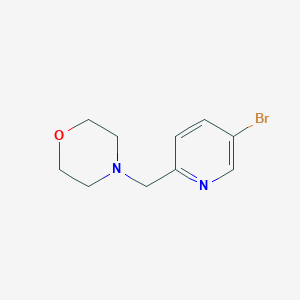

4-((5-Bromopyridin-2-yl)methyl)morpholine

Beschreibung

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry Research

Modern organic synthesis is increasingly focused on the efficient construction of complex molecules with specific functions. The field of heterocyclic chemistry, in particular, provides a vast playground for the design and synthesis of compounds with diverse biological activities. The synthesis of molecules like 4-((5-bromopyridin-2-yl)methyl)morpholine is often pursued to explore new chemical space and to generate libraries of compounds for high-throughput screening. The presence of a bromine atom on the pyridine (B92270) ring offers a versatile handle for further chemical modification through various cross-coupling reactions, allowing for the generation of a diverse range of derivatives.

While specific, detailed research findings on the synthesis and characterization of this compound are not extensively documented in publicly accessible literature, its structure suggests that its synthesis would likely involve the reaction of 2-(halomethyl)-5-bromopyridine with morpholine (B109124). This type of nucleophilic substitution is a fundamental transformation in organic synthesis.

Strategic Importance of Pyridine and Morpholine Scaffolds in Chemical Science

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. uni.luchemicalbook.comchemicalbook.comlookchem.com Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic properties of a molecule. The pyridine ring can also engage in various non-covalent interactions with biological targets.

Similarly, the morpholine moiety is a highly sought-after component in drug design. spectrabase.com Its inclusion can enhance aqueous solubility, improve metabolic stability, and introduce a desirable polarity to a molecule. The morpholine ring is conformationally flexible and can adopt a chair conformation, which can be crucial for optimal binding to a biological target. The combination of these two scaffolds in this compound results in a molecule with a unique set of physicochemical properties that are attractive for a range of applications.

Overview of Advanced Research Paradigms Applied to Novel Chemical Entities like this compound

The investigation of novel chemical entities is no longer solely a matter of synthesis and in vitro testing. Modern drug discovery and materials science employ a range of advanced research paradigms to accelerate progress. For a molecule like this compound, these could include:

Structure-Based Drug Design (SBDD): If a biological target is identified, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound. This allows for the rational design of more potent and selective analogs.

High-Throughput Screening (HTS): This compound could be included in large chemical libraries for screening against a multitude of biological targets to identify potential therapeutic applications.

Fragment-Based Drug Discovery (FBDD): The pyridine and morpholine moieties themselves can be considered as fragments. If either fragment shows weak binding to a target, they can be linked or elaborated to create a higher-affinity ligand, a strategy that could have led to the conception of this molecule.

Parallel Synthesis: The reactive bromine handle on the pyridine ring is well-suited for parallel synthesis, enabling the rapid generation of a library of analogs with diverse substituents at this position. This approach is invaluable for structure-activity relationship (SAR) studies.

While specific experimental data for this compound remains limited in the reviewed literature, its chemical structure and the strategic importance of its components strongly suggest its potential as a valuable building block in the ongoing quest for new and improved chemical entities.

Compound Information

| Compound Name |

| This compound |

| Pyridine |

| Morpholine |

| 2-(chloromethyl)-5-bromopyridine |

| 2-(halomethyl)-5-bromopyridine |

| 2-bromopyridine |

| 2-chloropyridine |

Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 294851-95-9 |

| Molecular Formula | C10H13BrN2O |

| Molecular Weight | 257.13 g/mol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(5-bromopyridin-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPUIXHXLHVEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477285 | |

| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294851-95-9 | |

| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 5 Bromopyridin 2 Yl Methyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections for the Bromopyridyl-Methyl-Morpholine Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For 4-((5-Bromopyridin-2-yl)methyl)morpholine, the most logical and strategic disconnection is the carbon-nitrogen (C-N) bond between the morpholine (B109124) nitrogen and the benzylic carbon of the pyridine (B92270) ring.

This disconnection leads to two key synthons: a morpholine nucleophile and a 5-bromo-2-(halomethyl)pyridine electrophile. This approach is strategically sound as it simplifies the synthesis to a standard nucleophilic substitution reaction, a well-established transformation in organic chemistry. The starting materials, morpholine and a derivative of 5-bromo-2-methylpyridine (B113479), are either commercially available or can be synthesized through straightforward methods. For instance, 5-bromo-2-methylpyridine can be halogenated at the methyl group using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to generate the required electrophilic precursor.

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several forward synthetic strategies can be devised to construct this compound. These pathways primarily revolve around the formation of the key C-N bond and the functionalization of the pyridine ring.

Metal-Catalyzed Cross-Coupling Strategies for Pyridine Ring Functionalization

While direct nucleophilic substitution is the most straightforward approach, metal-catalyzed cross-coupling reactions offer an alternative and versatile strategy for forming the core structure, particularly for creating analogues with diverse substitution patterns. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds.

In a hypothetical application to this synthesis, one could envision a scenario where a 2-amino-5-bromopyridine (B118841) is first coupled with a suitable morpholine-containing fragment. However, for the specific target molecule, a more direct application of cross-coupling would be less efficient than the amination approach described below. Palladium catalysts are more commonly employed for the functionalization of the pyridine ring itself, for instance, in Suzuki or Stille couplings to introduce aryl or other carbon-based substituents at various positions on the pyridine ring in analogues of the target molecule.

Amination Reactions for Morpholine Moiety Incorporation

The most direct and widely applicable method for the synthesis of this compound is through the nucleophilic substitution of a suitable 2-(halomethyl)-5-bromopyridine with morpholine. This reaction falls under the category of N-alkylation of amines.

The synthesis would typically commence with the halogenation of 5-bromo-2-methylpyridine. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride is a common method to generate 2-(bromomethyl)-5-bromopyridine. Alternatively, chlorination can be achieved using N-chlorosuccinimide (NCS).

Once the electrophilic partner, 2-(halomethyl)-5-bromopyridine, is obtained, it can be reacted with morpholine in the presence of a base to yield the target compound. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the morpholine acts as a nucleophile, attacking the benzylic carbon and displacing the halide. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The efficiency of the N-alkylation of morpholine with 2-(halomethyl)-5-bromopyridine is highly dependent on the reaction conditions. Key parameters to optimize include the nature of the leaving group, the base, the solvent, and the temperature.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Variation | Effect on Yield and Selectivity | Rationale |

|---|---|---|---|

| Leaving Group (on methylpyridine) | -Br vs. -Cl | Bromides are generally more reactive than chlorides, leading to faster reaction rates. | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. |

| Base | Inorganic (K2CO3, Cs2CO3) vs. Organic (Triethylamine, DIPEA) | Inorganic bases are often preferred for their ease of removal and to avoid quaternization of tertiary amine bases. Cesium carbonate can enhance reactivity. | The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. |

| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) vs. Ethereal (THF, Dioxane) | Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the base and leaving the nucleophile more reactive. | The solvent's polarity and ability to solvate ions play a critical role in the reaction kinetics. |

| Temperature | Room Temperature to Reflux | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side products. | The Arrhenius equation dictates the relationship between temperature and reaction rate. |

Stereoselective Synthesis Approaches for Analogues of this compound

While the parent compound, this compound, is achiral, the synthesis of chiral analogues, particularly those with substituents on the morpholine ring, is of great interest in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For creating chiral morpholine analogues, several strategies can be employed:

Use of Chiral Starting Materials: One of the most common approaches is to start with an enantiomerically pure amino alcohol. Cyclization of these chiral precursors can lead to the formation of stereodefined morpholine rings.

Asymmetric Catalysis: Asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) using chiral metal catalysts (e.g., rhodium complexes with chiral phosphine (B1218219) ligands) can produce 2-substituted chiral morpholines with high enantioselectivity.

Enzyme-Catalyzed Reactions: Biocatalysis using enzymes can offer high stereoselectivity in the formation of chiral centers.

For instance, an analogue of the target compound with a substituent at the 2-position of the morpholine ring could be synthesized stereoselectively. This would involve the preparation of a chiral 2-substituted morpholine, which would then be N-alkylated with 2-(halomethyl)-5-bromopyridine.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more environmentally friendly by considering several of the twelve principles of green chemistry.

Atom Economy: The primary synthetic route via nucleophilic substitution has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is a salt, which is generally less harmful than organic byproducts.

Use of Safer Solvents: Traditional polar aprotic solvents like DMF and DMSO are effective but have toxicity concerns. Greener alternatives such as ionic liquids, supercritical fluids, or even water (if reaction conditions permit) could be explored. More benign organic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also gaining traction.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods for N-alkylation reactions.

Catalysis: Utilizing catalytic amounts of a non-toxic and recyclable catalyst is preferable to stoichiometric reagents. While the primary route may not be catalytic, alternative metal-catalyzed pathways should be designed with catalyst efficiency and recyclability in mind.

Renewable Feedstocks: While the pyridine core is typically derived from petrochemical sources, research into bio-based routes for producing such platform chemicals is an ongoing area of green chemistry.

By systematically applying these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Mechanistic Studies of Reactions Involving 4 5 Bromopyridin 2 Yl Methyl Morpholine

Exploration of the Reactivity of the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is the most reactive site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring nitrogen.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.

Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing groups can render them electrophilic enough to undergo nucleophilic substitution. wikipedia.org For pyridine derivatives, the ring nitrogen atom delocalizes the negative charge in the intermediate, thereby activating the ring for nucleophilic attack, especially at positions ortho and para to the nitrogen. wikipedia.orgyoutube.com While the bromine in 4-((5-bromopyridin-2-yl)methyl)morpholine is at the 5-position (meta to the nitrogen), SNAr reactions can still proceed, though they may require forcing conditions compared to substitutions at the 2- or 4-positions. The reaction proceeds via an addition-elimination mechanism, which requires the disruption of the ring's aromaticity and is generally more difficult than reactions involving acid chlorides. youtube.com Studies on other bromopyridines have shown that they can undergo substitution with various nucleophiles, such as methoxide (B1231860) and phenoxide ions. acs.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the 5-bromo position of the pyridine ring is an excellent handle for these transformations.

Suzuki Coupling Reaction

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide, catalyzed by a palladium(0) complex. yonedalabs.com This reaction is widely used to form biaryl compounds. mdpi.comnih.gov For this compound, a Suzuki coupling would replace the bromine atom with an aryl or vinyl group.

The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the bromopyridine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

A variety of palladium catalysts, bases, and solvents can be employed, with the choice depending on the specific substrates. mdpi.comnih.gov

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76% | nih.gov |

Sonogashira Coupling Reaction

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk This reaction would allow for the introduction of an alkynyl group at the 5-position of the pyridine ring.

The mechanism is thought to involve a palladium cycle and a copper cycle. The palladium(0) catalyst reacts with the aryl bromide via oxidative addition. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.orgscirp.org

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Up to 96% | scirp.orgscirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | 43-97% | soton.ac.uk |

| 4-Bromo-6H-1,2-oxazines | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Good | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction would enable the substitution of the bromine atom with a primary or secondary amine.

The catalytic cycle is similar to other cross-coupling reactions. libretexts.org It begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the palladium, and deprotonation by a strong base forms a palladium amide complex. Reductive elimination from this complex forms the C-N bond of the product and regenerates the Pd(0) catalyst. jk-sci.com This reaction often requires sterically hindered and electron-rich phosphine (B1218219) ligands to facilitate the reductive elimination step and strong bases like sodium tert-butoxide. jk-sci.comresearchgate.net

| Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides | Primary/Secondary Amines | Pd(0) / BINAP or DPPF | NaOt-Bu | Toluene | Good | wikipedia.orgjk-sci.com |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 55-98% | researchgate.net |

| Aryl Chlorides | Amides | [Pd(Cinamyl)Cl]₂ / DavePhos | DBU | Toluene | Up to 88% | chemrxiv.org |

Investigation of the Basic Properties and Ligating Capabilities of the Morpholine (B109124) Nitrogen

The morpholine ring in this compound contains a tertiary nitrogen atom. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen via an inductive effect. youtube.com This makes morpholine and its derivatives less basic than structurally similar secondary amines like piperidine. wikipedia.org The nitrogen atom's lone pair of electrons can act as a Brønsted-Lowry base, accepting a proton to form a morpholinium salt.

In addition to its basicity, the morpholine nitrogen's lone pair allows it to act as a ligand, coordinating to metal centers. The compound can function as a bidentate or monodentate ligand. Coordination could occur through the morpholine nitrogen and potentially the pyridine nitrogen, forming a chelate ring, which is a common feature in coordination chemistry. The ligating capabilities are crucial in the context of catalysis, where the substrate itself might interact with the metal catalyst.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the precise mechanisms of the reactions involving this compound would require detailed kinetic and spectroscopic studies.

Kinetic Analysis: Kinetic studies, such as determining the reaction order with respect to the substrate, nucleophile/coupling partner, catalyst, and base, can provide valuable insights into the rate-determining step of a reaction. For example, in palladium-catalyzed coupling reactions, such analyses can help to distinguish between different catalytic cycles and identify the turnover-limiting step, whether it be oxidative addition, transmetalation, or reductive elimination.

Spectroscopic Analysis: Spectroscopic techniques are indispensable for identifying reactants, products, and potential intermediates, as well as for monitoring the progress of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of the starting materials and products. In situ NMR monitoring can track the disappearance of reactants and the appearance of products over time, providing kinetic data. For reactions involving phosphine ligands, 31P NMR is a powerful tool for observing the coordination of the ligand to the palladium center and identifying different catalyst species in the reaction mixture.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups and can be used to follow reactions where these groups are transformed. researchgate.netrsc.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of products and can help in the identification of reaction intermediates and byproducts, providing further support for proposed mechanistic pathways.

Through a combination of these analytical methods, a detailed picture of the reaction pathways, intermediates, and transition states for reactions involving this compound can be constructed.

Advanced Spectroscopic and Structural Elucidation Studies of 4 5 Bromopyridin 2 Yl Methyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-((5-Bromopyridin-2-yl)methyl)morpholine in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the bromopyridine ring, a singlet for the methylene (B1212753) bridge, and two multiplets corresponding to the morpholine (B109124) ring protons. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in the molecule. The predicted chemical shifts are based on the known electronic effects of the substituents on both the pyridine (B92270) and morpholine rings. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H-3' | ~7.75 | dd | C-2' | ~160.5 |

| H-4' | ~7.45 | d | C-3' | ~140.2 |

| H-6' | ~8.60 | d | C-4' | ~122.0 |

| -CH₂- (bridge) | ~3.60 | s | C-5' | ~118.5 |

| -CH₂-N- (morpholine) | ~2.50 | t | C-6' | ~150.0 |

| -CH₂-O- (morpholine) | ~3.70 | t | -CH₂- (bridge) | ~64.0 |

| -CH₂-N- (morpholine) | ~53.5 | |||

| -CH₂-O- (morpholine) | ~67.0 |

To confirm the assignments and elucidate the precise connectivity, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3' and H-4') and between the adjacent methylene groups within the morpholine ring (-CH₂-N- and -CH₂-O-). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link the proton signals of the pyridine ring, the methylene bridge, and the morpholine ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be observed from the methylene bridge protons to the C-2' and C-3' carbons of the pyridine ring, as well as to the -CH₂-N- carbons of the morpholine ring, confirming the linkage between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. researchgate.net A significant NOE would be expected between the methylene bridge protons and the H-3' proton of the pyridine ring, as well as between the methylene bridge protons and the adjacent morpholine protons.

The six-membered morpholine ring is known to exist in a chair conformation, which can undergo a ring-flipping process. nih.gov Dynamic NMR spectroscopy, conducted at variable temperatures, is a powerful technique to study this conformational exchange.

At room temperature, the chair-to-chair interconversion of the morpholine ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this ring flip slows down. At the coalescence temperature, the signals for the morpholine protons will broaden significantly. Below this temperature, at the slow-exchange limit, distinct signals for the axial and equatorial protons of each methylene group in the morpholine ring would be resolved. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barrier (ΔG‡) for the ring inversion process, providing valuable data on the conformational flexibility of the morpholine moiety in this specific chemical environment. beilstein-journals.org

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

The morpholine ring is expected to adopt a stable chair conformation. researchgate.net The analysis would also reveal the relative orientation of the bromopyridine and morpholine rings. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. researchgate.net Potential intermolecular interactions that stabilize the crystal structure, such as C-H···O or C-H···N weak hydrogen bonds, π-π stacking between the pyridine rings, or halogen bonding involving the bromine atom, could be identified and characterized. mdpi.comnih.gov

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.5 |

| c (Å) | ~14.0 |

| β (°) | ~98.0 |

| Volume (ų) | ~1230 |

| Z | 4 |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Related Compound Identification

Tandem mass spectrometry (MS/MS), typically using electrospray ionization (ESI), is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. This analysis provides valuable structural information and can help in the identification of related compounds or metabolites. core.ac.uk The bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which aids in the identification of bromine-containing fragments. researchgate.netyoutube.com

The fragmentation of protonated this compound would likely proceed through several key pathways:

Cleavage of the C-N bond between the methylene bridge and the morpholine nitrogen. This would lead to the formation of a stable (5-bromopyridin-2-yl)methyl cation (m/z ~171/173). This is often a dominant fragmentation pathway for N-benzyl derivatives.

Fragmentation of the morpholine ring. Following the initial cleavage, the morpholine moiety can undergo further fragmentation, such as the loss of ethene oxide (C₂H₄O).

Loss of the bromine atom. While less common as an initial step, loss of a bromine radical from the molecular ion or subsequent fragments can also occur.

These fragmentation patterns are crucial for confirming the molecular structure and for developing analytical methods for the detection of this compound in complex mixtures. core.ac.uknih.govnih.gov

Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺

| Predicted m/z | Proposed Fragment Ion Structure/Loss |

|---|---|

| 271/273 | [M+H]⁺ (protonated parent molecule) |

| 171/173 | [(5-Bromopyridin-2-yl)methyl]⁺ cation |

| 102 | [Protonated Morpholine + H]⁺ |

| 92 | [C₅H₄N]⁺ (Loss of Br from pyridine fragment) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. researchgate.net Each technique is complementary, as some vibrational modes may be more active in IR while others are more active in Raman.

For this compound, the spectra would be characterized by several key vibrational modes:

Pyridine Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. cdnsciencepub.comijres.orgscispace.com

Morpholine Ring Vibrations: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The prominent C-O-C asymmetric stretching of the ether linkage is expected around 1115 cm⁻¹. nih.govnih.gov C-N stretching vibrations will also be present.

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. scielo.org.mxresearchgate.net

Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR/Raman |

| Aliphatic C-H Stretch | 2980-2840 | IR/Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1450 | IR/Raman |

| CH₂ Scissoring | 1470-1440 | IR |

| C-O-C Asymmetric Stretch | ~1115 | IR (Strong) |

| C-N Stretch | 1200-1020 | IR |

| C-Br Stretch | 600-500 | IR/Raman |

Computational Chemistry and Theoretical Modeling of 4 5 Bromopyridin 2 Yl Methyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and vibrational frequencies of molecules. For 4-((5-Bromopyridin-2-yl)methyl)morpholine, DFT calculations would be instrumental in understanding the distribution of electrons within the molecule and identifying the regions most susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized on the electron-rich morpholine (B109124) and pyridine (B92270) rings, while the LUMO is likely to be distributed over the bromopyridine ring. The energy of these orbitals can be calculated using DFT methods, providing insights into the molecule's electrophilic and nucleophilic sites.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface. ESP maps are color-coded to indicate regions of positive (blue), negative (red), and neutral (green) electrostatic potential. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

In the case of this compound, the ESP map would likely show a negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the pyridine ring, indicating these are regions prone to electrophilic attack. Conversely, the hydrogen atoms and the bromine atom would likely exhibit a positive or near-neutral potential.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent. By simulating the molecule's behavior in a solvent, researchers can understand how solvation affects its structure and properties.

For this compound, MD simulations could be used to explore the different conformations that the molecule can adopt due to the rotation around the single bonds connecting the morpholine ring, the methylene (B1212753) bridge, and the pyridine ring. These simulations would also reveal how water molecules, or other solvents, arrange themselves around the solute molecule, providing insights into its solubility and the stability of different conformers in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed biological activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds.

For hypothetical analogues of this compound, a QSAR study could be conducted to explore how modifications to the chemical structure affect a particular biological activity. For instance, by varying the substituent on the pyridine ring or modifying the morpholine ring, a QSAR model could be built to predict the inhibitory activity against a specific enzyme. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Hypothetical QSAR Descriptors for Analogues of this compound

| Analogue | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Analogue 1 (R=Cl) | 2.8 | 258.7 | 45.2 | 1.5 |

| Analogue 2 (R=F) | 2.5 | 242.3 | 45.2 | 2.1 |

| Analogue 3 (R=CH3) | 3.1 | 253.3 | 45.2 | 0.9 |

| Analogue 4 (R=NO2) | 2.4 | 284.2 | 89.8 | 3.5 |

Applications and Derivatization Strategies of 4 5 Bromopyridin 2 Yl Methyl Morpholine in Complex Organic Synthesis

4-((5-Bromopyridin-2-yl)methyl)morpholine as a Versatile Building Block for Chemical Diversification

The title compound serves as a valuable starting material for the synthesis of a wide array of more complex molecules. The presence of both a reactive bromo-substituted pyridine (B92270) ring and a morpholine (B109124) group allows for a diverse range of chemical transformations. The morpholine unit can influence the physicochemical properties of the final compounds, such as solubility and metabolic stability, which is a desirable attribute in drug discovery.

The pyridine nitrogen and the morpholine nitrogen can act as basic centers, influencing the reactivity of the molecule and providing sites for salt formation or coordination to metal centers. The methylene (B1212753) bridge connecting the pyridine and morpholine rings offers conformational flexibility, which can be crucial for the biological activity of the resulting derivatives.

Synthesis of Advanced Heterocyclic Systems Utilizing the Bromine as a Synthetic Handle

The bromine atom at the 5-position of the pyridine ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of this bromo-pyridine scaffold.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. By reacting this compound with various boronic acids or esters, a library of 5-aryl- or 5-heteroaryl-2-(morpholinomethyl)pyridines can be synthesized. These reactions typically proceed with high yields and functional group tolerance.

Buchwald-Hartwig Amination: The bromine atom can be substituted with a variety of nitrogen-containing functional groups, including primary and secondary amines, amides, and carbamates. This palladium-catalyzed amination reaction is a powerful method for the synthesis of novel N-substituted pyridinamines, which are prevalent motifs in many biologically active compounds.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through the Sonogashira coupling of this compound with terminal alkynes. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

Below is a table summarizing these key cross-coupling reactions:

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-R-2-(morpholinomethyl)pyridine |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-(R¹R²N)-2-(morpholinomethyl)pyridine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-(R-C≡C)-2-(morpholinomethyl)pyridine |

Development of Libraries of Analogues Based on the this compound Scaffold

The ability to perform a variety of reliable and high-yielding chemical transformations on the this compound scaffold makes it an ideal starting point for the construction of compound libraries for high-throughput screening. By systematically varying the substituents introduced at the 5-position of the pyridine ring using the cross-coupling reactions described above, large and diverse libraries of analogues can be generated.

For instance, a combinatorial approach can be employed where a set of different boronic acids, amines, and alkynes are reacted with the parent compound in a parallel synthesis format. This strategy allows for the rapid exploration of the chemical space around the 2-(morpholinomethyl)pyridine core, which can be instrumental in identifying structure-activity relationships (SAR) for a particular biological target.

The following table illustrates a hypothetical library design based on the derivatization of the parent compound:

| Parent Compound | Reaction Type | Reactant Set | Library Output |

| This compound | Suzuki-Miyaura | Arylboronic acids (A1, A2, ... An) | 5-Aryl-2-(morpholinomethyl)pyridines |

| Buchwald-Hartwig | Amines (N1, N2, ... Nn) | 5-Amino-2-(morpholinomethyl)pyridines | |

| Sonogashira | Alkynes (Y1, Y2, ... Yn) | 5-Alkynyl-2-(morpholinomethyl)pyridines |

Application in Multi-Component Reactions (MCRs)

While specific examples of the direct participation of this compound in multi-component reactions (MCRs) are not extensively documented in the literature, its derivatives can be envisioned as valuable substrates for such transformations. MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

For example, derivatives where the bromine atom has been converted to an aldehyde or an amine could potentially participate in well-known MCRs such as the Ugi or Passerini reactions. An aldehyde derivative could react with an amine, a carboxylic acid, and an isocyanide in an Ugi four-component reaction to generate complex peptide-like structures. Similarly, an amine derivative could be a component in various MCRs for the synthesis of diverse heterocyclic scaffolds. The exploration of the utility of this compound and its derivatives in MCRs represents a promising area for future research in the quest for novel and efficient synthetic methodologies.

Biological and Medicinal Chemistry Research Focused on the 4 5 Bromopyridin 2 Yl Methyl Morpholine Scaffold

Structure-Activity Relationship (SAR) Studies of Bromopyridyl-Morpholine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical groups responsible for evoking a target biological effect. For derivatives of the bromopyridyl-morpholine scaffold, SAR investigations have revealed key structural features that influence their pharmacological activity.

The morpholine (B109124) ring itself is a critical component, often serving to improve pharmacokinetic properties or as an integral part of the pharmacophore for inhibitors of certain enzymes or for ligands with selective affinity for various receptors. sci-hub.seresearchgate.net SAR studies on related morpholine-containing compounds have demonstrated that modifications to this ring and its substituents can dramatically alter biological activity. For instance, in a series of anticancer agents, the introduction of alkyl substitutions at the third position of the morpholine ring led to an increase in activity. e3s-conferences.org

Furthermore, the nature and position of substituents on the pyridine (B92270) ring are pivotal. Halogen substitutions, such as the bromine atom in the core scaffold, have been shown to increase the inhibitory activity of some morpholine derivatives against specific cell lines. e3s-conferences.org In studies of pyrazol-4-yl-pyridine derivatives targeting the M4 muscarinic acetylcholine (B1216132) receptor, subtle chemical modifications around the pyridine core were found to influence potency and selectivity. nih.gov For example, compounds carrying a cyano moiety on the pyridine ring generally exhibited improved potency compared to their methylated analogues. nih.gov These findings highlight the importance of the electronic and steric properties of the substituents on the pyridine ring in modulating the interaction with biological targets.

Ligand-Target Interaction Studies through Biophysical Techniques

Understanding how a ligand interacts with its biological target at a molecular level is fundamental to drug design. A variety of biophysical techniques are employed to characterize these interactions for bromopyridyl-morpholine derivatives and related compounds. These methods provide critical data on binding affinity, kinetics, thermodynamics, and the specific mode of action. nih.gov

Commonly Used Biophysical Techniques:

X-ray Crystallography: This is a powerful method for obtaining a detailed, atomic-level picture of a compound bound to its target protein. mdpi.com For analogues of the 4-((5-Bromopyridin-2-yl)methyl)morpholine scaffold, co-crystallization with a target enzyme or receptor can reveal the precise binding orientation and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding interactions in real-time. nih.gov This technique can determine the association (on-rate) and dissociation (off-rate) constants of a ligand for its target, providing a detailed understanding of the binding dynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information helps to elucidate the driving forces behind the ligand-target interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify which parts of a ligand are in close contact with the target protein. It is particularly useful for fragment-based screening and for characterizing weaker interactions. nih.gov

Affinity Selection Mass Spectrometry (AS-MS): This high-throughput technique is effective for primary screening to identify compounds that bind to a target protein from a complex mixture, using mass detection of the bound ligand. nih.gov

These techniques have been applied to study various morpholine derivatives, revealing how they interact with targets like DNA and bovine serum albumin (BSA). researchgate.netscispace.com Such studies show that these compounds can bind to biomacromolecules through various non-covalent interactions, including hydrogen bonds and π-π stacking. researchgate.net

Computational Approaches to Target Prediction and Docking Simulations for Analogues

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries, prediction of biological targets, and detailed analysis of ligand-receptor interactions. For analogues of the this compound scaffold, these approaches provide valuable insights that guide synthetic efforts and biological testing.

Target Prediction: In-silico target prediction methods are used to identify potential biological targets for a given small molecule. These approaches leverage information from large databases of known drug-target interactions and can be based on ligand similarity, machine learning, or panel docking. nih.govchemrxiv.org By analyzing the structural features of bromopyridyl-morpholine derivatives, these algorithms can generate hypotheses about their mechanism of action, which can then be validated experimentally. chemrxiv.org

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to study morpholine derivatives. For example, docking studies have been performed to understand the binding of morpholine-capped β-lactam derivatives to human inducible nitric oxide synthase (iNOS) and morpholine-based heterocycles to dihydrofolate reductase (DHFR). nih.govmdpi.com These simulations often show a good correlation between the calculated binding affinity (docking score) and the experimentally observed biological activity. nih.gov

In a study of novel morpholine derivatives as potential inhibitors for the SARS-CoV-2 main protease (PDB: 5R82), docking scores were used to rank compounds, with the most potent compounds showing the lowest (most favorable) binding energies. gyanvihar.org Similarly, docking has been used to investigate the binding of 3-bromopyruvate (B3434600) derivatives to key metabolic enzymes, helping to elucidate their anticancer therapeutic potential. nih.gov These computational studies reveal crucial interactions, such as hydrogen bonds between the ligand and key amino acid residues in the active site of the target protein, which are essential for binding affinity and selectivity. researchgate.net

Interactive Table: Example Docking Scores for Morpholine Derivatives Against Various Targets

Note: The data in this table is derived from studies on various morpholine derivatives and serves as an illustrative example of the application of molecular docking. gyanvihar.org

Mechanism of Action Elucidation for Biologically Active Derivatives (e.g., Enzyme Inhibition, Receptor Binding)

Elucidating the mechanism of action (MoA) is a critical step in the development of any new therapeutic agent. For derivatives of the this compound scaffold, research has focused on their ability to act as enzyme inhibitors or to bind to specific cellular receptors.

Enzyme Inhibition: Many biologically active morpholine derivatives exert their effects by inhibiting enzymes. researchgate.net For example, a series of morpholine-based chalcones were evaluated for their inhibitory activities against monoamine oxidases (MAOs) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative disorders. researchgate.net One compound, MO1, was found to be a potent and selective inhibitor of MAO-B with an IC50 value of 0.030 µM. researchgate.net Kinetic analysis revealed that it acted as a reversible, mixed-type inhibitor. researchgate.net Another compound, MO5, was identified as a dual-acting inhibitor, reversibly and competitively inhibiting AChE (Ki = 2.52 µM). researchgate.net

Similarly, novel quinoline (B57606) derivatives bearing a morpholine group have been investigated as potential cholinesterase inhibitors for Alzheimer's disease. mdpi.com Kinetic studies of the most active compounds demonstrated that they acted as reversible, mixed-type AChE inhibitors. mdpi.com The inhibition of enzymes like MAO and cholinesterases is a common mechanism for drugs targeting the central nervous system. nih.gov

Receptor Binding: In addition to enzyme inhibition, morpholine derivatives can act as agonists or antagonists at various receptors. The morpholine moiety can bestow selective affinity for a wide range of receptor types. sci-hub.seresearchgate.net For instance, morpholine-containing compounds have been developed as selective antagonists for neurokinin (NK) receptors and modulators of metabotropic glutamate (B1630785) receptors, which are involved in pain and mood disorders. sci-hub.senih.gov The specific interactions of the morpholine ring, including its ability to act as a hydrogen bond acceptor via its oxygen atom, contribute to the binding affinity and selectivity for these targets. sci-hub.setaylorandfrancis.com

Interactive Table: Enzyme Inhibition Data for Selected Morpholine Derivatives

Note: This table summarizes inhibitory activities from studies on morpholine-based chalcones and quinoline derivatives. researchgate.netmdpi.com

Pharmacokinetic and Pharmacodynamic Modeling of Structurally Related Compounds

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its therapeutic effect over time. For compounds related to the this compound scaffold, the morpholine moiety itself is often a key determinant of the PK profile.

Role of the Morpholine Ring in Pharmacokinetics: The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic properties. nih.govresearchgate.net It offers a well-balanced lipophilic-hydrophilic profile, which can lead to desirable drug-like characteristics. sci-hub.se Specifically, the morpholine group can enhance aqueous solubility and improve permeability across biological membranes, including the blood-brain barrier (BBB). researchgate.netnih.gov This is partly due to the weak basicity of the nitrogen atom, which gives the ring a pKa value that can enhance solubility in physiological conditions. nih.gov A large body of in vivo studies has demonstrated the potential of the morpholine scaffold to provide compounds with improved pharmacokinetic profiles. sci-hub.seresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational models that simulate the ADME processes of drugs in different organs and tissues of the body. These models can be used to predict drug-drug interactions and to guide dose adjustments in clinical practice. mdpi.com For structurally related compounds, PBPK modeling can help to predict how modifications to the bromopyridyl-morpholine scaffold might affect key PK parameters, such as clearance, volume of distribution, and half-life. For example, PBPK models are used to simulate the impact of perpetrator drugs on the metabolism of victim drugs, often involving cytochrome P450 (CYP) enzymes. mdpi.com By understanding the metabolic pathways of morpholine-containing drugs, researchers can anticipate and model potential interactions with other medications.

Emerging Research Directions and Future Perspectives for 4 5 Bromopyridin 2 Yl Methyl Morpholine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 4-((5-Bromopyridin-2-yl)methyl)morpholine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govjst.org.inyoutube.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. nih.govscitube.iomdpi.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This level of control can lead to higher yields, fewer byproducts, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. jst.org.in For the synthesis of this compound, a multi-step process, flow chemistry could enable the telescoping of reaction sequences, minimizing the need for isolation and purification of intermediates.

Automated synthesis platforms, often integrated with artificial intelligence and machine learning algorithms, can rapidly screen and optimize reaction conditions, accelerating the discovery of efficient synthetic routes. youtube.comresearchgate.netsigmaaldrich.com These platforms can systematically vary reagents, catalysts, and solvents to identify the optimal conditions for each step in the synthesis of this compound and its derivatives. sigmaaldrich.comresearchgate.net The integration of real-time analytical techniques allows for rapid feedback and autonomous optimization, significantly reducing the time and resources required for synthetic route development.

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound Production

| Feature | Potential Advantage | Relevance to this compound |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation minimize the risk of runaway reactions. | Important for potentially exothermic steps or when using hazardous reagents in the synthesis. |

| Improved Yield and Purity | Precise control over stoichiometry and reaction time can reduce the formation of byproducts. | Leads to a more efficient synthesis and simplifies purification of the final product. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using parallel reactors. | Facilitates the transition from laboratory-scale synthesis to pilot-plant or industrial production. |

| Reproducibility | Automated control over reaction parameters ensures consistent product quality between batches. | Crucial for applications in pharmaceuticals and materials science where consistency is paramount. |

| Rapid Optimization | Automated platforms can quickly screen a wide range of reaction conditions. | Accelerates the development of efficient and robust synthetic protocols for novel derivatives. |

Exploration of Photocatalytic Transformations Involving the Bromopyridine Moiety

The bromopyridine moiety of this compound is a versatile functional group that is amenable to a variety of photocatalytic transformations. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.gov

One promising area of exploration is the use of photocatalysis for the cross-coupling of the bromopyridine with a wide range of coupling partners. rsc.orgrsc.org For instance, photocatalytic Suzuki-Miyaura or Heck-type couplings could be employed to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine (B92270) ring. researchgate.neteiu.edu These reactions often proceed under milder conditions than traditional palladium-catalyzed methods, tolerating a broader range of functional groups.

Furthermore, the bromine atom can be leveraged in photocatalytic C-H functionalization reactions. rsc.org This could involve the generation of a pyridyl radical via photoredox catalysis, which can then participate in additions to alkenes or engage in other radical-mediated processes. nih.govresearchgate.net Such strategies would allow for the direct installation of complex fragments onto the pyridine core, bypassing the need for pre-functionalized starting materials. The development of photocatalytic methods for the direct halogenation or cyanation of the pyridine ring at other positions could also open up new avenues for derivatization. mdpi.com

Table 2: Potential Photocatalytic Transformations of the Bromopyridine Moiety

| Reaction Type | Potential Outcome | Significance |

| Cross-Coupling Reactions | Introduction of new aryl, alkyl, or vinyl groups at the bromine-bearing carbon. | Rapid diversification of the molecular scaffold for structure-activity relationship studies. |

| C-H Functionalization | Direct introduction of functional groups at other positions on the pyridine ring. | Access to novel derivatives that are difficult to synthesize via traditional methods. |

| Radical Addition to Alkenes | Formation of new carbon-carbon bonds by reacting the pyridyl radical with unsaturated partners. | Construction of more complex molecular architectures. |

| Atom Transfer Radical Addition (ATRA) | Addition of the bromopyridine across a double bond. | A powerful method for the simultaneous introduction of the pyridyl group and a bromine atom. |

Development of Prodrug Strategies or Targeted Delivery Systems for Derivatives

For derivatives of this compound that exhibit promising biological activity, the development of prodrug strategies and targeted delivery systems will be crucial for optimizing their therapeutic potential. researchgate.net Prodrugs are inactive or less active precursors that are converted into the active drug in the body, often to improve pharmacokinetic properties such as solubility, stability, and bioavailability. nih.gov

Given the presence of the morpholine (B109124) and pyridine nitrogens, derivatives could be designed to incorporate cleavable promoieties. For example, the morpholine nitrogen could be acylated with a biocompatible group that is enzymatically cleaved in vivo to release the active compound. sci-hub.senih.gov The pyridine nitrogen could also be a handle for creating quaternary pyridinium (B92312) salts that are reduced in specific tissues to release the parent drug. nih.gov

Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. nih.govmdpi.com Derivatives of this compound could be conjugated to targeting ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on diseased cells. japsonline.com Alternatively, they could be encapsulated within nanocarriers like liposomes or polymeric nanoparticles that are designed to accumulate in specific tissues. The morpholine moiety itself can improve physicochemical properties, which is often advantageous in drug design. acs.org

Addressing Challenges in Synthetic Accessibility and Scalability of this compound

While this compound is a valuable building block, its widespread application may be hampered by challenges in its synthetic accessibility and scalability. A key precursor is 5-bromo-2-methylpyridine (B113479), the synthesis of which can involve multiple steps and potentially hazardous reagents. ambeed.comchemicalbook.comchemicalbook.comgoogle.com The subsequent introduction of the morpholine moiety, often via a halogenation of the methyl group followed by nucleophilic substitution, can also present challenges in terms of selectivity and yield.

Scaling up the synthesis of this compound from the laboratory to an industrial scale will require careful consideration of process safety, cost of goods, and environmental impact. The use of greener solvents, catalysts, and reagents will be essential for developing a sustainable manufacturing process. The challenges associated with the synthesis of highly functionalized pyridines are an active area of research, and new methodologies are continuously being developed. nih.govacs.orglookchem.com

Q & A

Q. Example Protocol :

- Starting Materials : 5-bromo-2-(bromomethyl)pyridine, morpholine.

- Conditions : Stir in DMF with K₂CO₃ at 80°C for 12–24 hours.

- Yield : ~50–70% (estimated based on analogous reactions).

How can NMR spectroscopy resolve structural ambiguities in this compound?

Basic Research Question

1H and 13C NMR are critical for confirming the methylene bridge (-CH₂-) between pyridine and morpholine. Key spectral features include:

- 1H NMR : A singlet (~δ 3.7–4.0 ppm) for the methylene protons, split morpholine ring protons (δ 2.5–3.5 ppm), and pyridine aromatic signals (δ 7.5–8.5 ppm).

- 13C NMR : Peaks for the pyridine carbons (δ 120–150 ppm), methylene carbon (~δ 50–60 ppm), and morpholine carbons (δ 40–70 ppm).

Discrepancies in peak splitting or integration may indicate impurities; use 2D NMR (e.g., HSQC) to confirm connectivity .

What strategies optimize coupling reactions involving this compound?

Advanced Research Question

To enhance yields in cross-coupling reactions (e.g., forming biheteroaryl derivatives):

- Catalyst System : Use Pd(PPh₃)₄ or XPhos with ligand-to-metal ratios of 2:1.

- Solvent : Polar aprotic solvents (DMF, THF) at 60–100°C.

- Additives : Include Cs₂CO₃ to deprotonate intermediates.

- Reaction Time : 24–48 hours for complete conversion (monitor via TLC/HPLC).

In a study, coupling 4-(5-bromopyridin-2-yl)morpholine with benzo[d]thiazol-6-yl triflate achieved 57% yield under these conditions .

How to address contradictory melting point data during characterization?

Advanced Research Question

Unexpected melting points may arise from polymorphism or impurities. Solutions include:

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals.

- DSC Analysis : Differentiate polymorphs via differential scanning calorimetry.

- Elemental Analysis : Confirm empirical formula (C₁₁H₁₃BrN₂O) to rule out byproducts.

For example, a related compound (3ax in ) exhibited a sharp melting point (187–188°C) after chromatographic purification .

What role does the morpholine moiety play in the compound’s reactivity?

Advanced Research Question

The morpholine group enhances solubility in polar solvents and stabilizes intermediates via its electron-donating nitrogen. In cross-coupling reactions, it directs regioselectivity by modulating electron density on the pyridine ring. Computational studies (DFT) can further elucidate its electronic effects .

Which analytical methods quantify this compound in complex mixtures?

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Spectrophotometry : Validate via absorbance at 265–280 nm (pyridine π→π* transitions) with a calibration curve .

- LC-MS : Confirm molecular ion [M+H]+ at m/z 271.03 (C₁₁H₁₄BrN₂O requires 271.02) .

How to troubleshoot low yields in alkylation reactions targeting the methylene bridge?

Advanced Research Question

Low yields may stem from:

- Steric Hindrance : Use bulkier bases (e.g., DBU) to improve nucleophilic attack on the bromomethyl group.

- Side Reactions : Add KI to suppress elimination pathways (e.g., forming allylic byproducts).

- Solvent Choice : Switch to DMSO for higher polarity, enhancing reactant solubility.

What are the implications of halogen bonding in this compound’s applications?

Advanced Research Question

The bromine atom can participate in halogen bonding with electron-rich moieties (e.g., carbonyl groups), enabling applications in:

- Crystal Engineering : Design co-crystals for controlled release.

- Enzyme Inhibition : Target halogen-binding pockets in proteins (e.g., kinases) .

How does this compound compare to its non-brominated analogs in reactivity?

Basic Research Question

The bromine atom:

- Slows Electrophilic Substitution : Due to its electron-withdrawing effect.

- Facilitates Cross-Coupling : Acts as a leaving group in Pd-catalyzed reactions.

For example, Suzuki coupling of 4-(5-bromopyridin-2-yl)morpholine with arylboronic acids proceeds efficiently, unlike non-brominated analogs .

What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.